![molecular formula C21H18N6O3S B2894616 N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide CAS No. 894997-90-1](/img/structure/B2894616.png)
N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C21H18N6O3S and its molecular weight is 434.47. The purity is usually 95%.
BenchChem offers high-quality N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparation and Potential Antiasthma Applications
Compounds similar to N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide have been prepared and evaluated for their potential antiasthma applications. In one study, the human basophil histamine release assay identified 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines as active mediator release inhibitors. These compounds were prepared through a series of chemical reactions starting from arylamidines. After a structure-activity evaluation, several compounds were found to have promising activity and were selected for further pharmacological and toxicological study (Medwid et al., 1990).
Novel Routes to Derivatives and Their Potential Applications
Another study explored new routes to synthesize pyridino[2,3-d]pyrimidin-4-one and pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives. These compounds were prepared by condensation of 6-amino-2-thioxo-1,3-dihydropyrimidin-4-one and 7-amino-1,3-diphenyl-1,2,4-triazolo[4,3-a]pyrimidin-4-one with various reagents. The structures of the newly synthesized compounds were established based on chemical and spectroscopic evidence. Such derivatives have potential applications in medicinal chemistry, given their novel heterocyclic frameworks (Hassneen & Abdallah, 2003).
Synthesis for Imaging Applications
In the context of imaging, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, similar in structure to the compound of interest, has been reported as selective ligands of the translocator protein (18 kDa). These compounds, including DPA-714, were designed for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography. This study highlights the application of such compounds in the development of selective radioligands for neuroimaging (Dollé et al., 2008).
Antimicrobial and Insecticidal Assessments
Compounds with structures related to N-[4-(acetylamino)phenyl]-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide have also been synthesized and assessed for their antimicrobial and insecticidal activities. One study synthesized novel heterocycles incorporating a thiadiazole moiety and evaluated them against the cotton leafworm, Spodoptera littoralis. The results demonstrated the potential of these compounds as insecticidal agents, highlighting the broad scope of applications for triazolo[4,3-a]pyrimidin derivatives (Fadda et al., 2017).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-13(28)22-15-7-9-16(10-8-15)23-19(30)12-31-21-26-25-20-24-18(29)11-17(27(20)21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,28)(H,23,30)(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUQAVDQAPYFNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.